Benidipine

Overview

Description

Benidipine is a dihydropyridine calcium channel blocker primarily used for the treatment of hypertension and angina pectoris. It is known for its triple L-, T-, and N-type calcium channel blocking properties, which contribute to its reno- and cardioprotective effects . This compound was patented in 1981 and approved for medical use in 1991 .

Mechanism of Action

Target of Action

Benidipine is a dihydropyridine-derived calcium channel blocker . It primarily targets the L, N, and T type calcium channels . These channels play a crucial role in regulating the influx of calcium ions into cells, which is essential for various cellular functions, including muscle contraction and neurotransmitter release .

Mode of Action

This compound acts by inhibiting the L, N, and T type calcium channels . This inhibition is achieved through its high affinity for the dihydropyridine (DHP) binding site on the cell membranes . By blocking these channels, this compound prevents the influx of calcium ions into the cells, thereby causing vasodilation and reducing blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway . By inhibiting calcium channels, this compound reduces the intracellular concentration of calcium ions, which in turn affects various downstream processes. These include the contraction of vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure . Additionally, this compound has been shown to have anti-oxidative activity, stimulate nitric oxide production, suppress adhesion molecules expression, stimulate osteoblast differentiation, and suppress the proliferation of vascular smooth muscle cells and mesangial cells .

Pharmacokinetics

Its long-lasting activity can be attributed to its high affinity for cell membranes from the DHP binding site .

Biochemical Analysis

Biochemical Properties

Benidipine interacts with several enzymes and proteins, primarily calcium channels. It has a unique mechanism of action that involves blocking three types of calcium channels: L, N, and T . The nature of these interactions involves the inhibition of calcium influx into cells, which modulates the function of these cells .

Cellular Effects

This compound has a high vascular selectivity and is expected to show protective effects on vascular endothelial cells . It also has renal protective effects, as shown in several basic and clinical studies . Moreover, it has been noted to have anti-oxidative action and enhances nitric oxide production .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a calcium channel blocker. It inhibits the influx of calcium ions into cells through L, N, and T type calcium channels . This action can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found to have long-acting effects due to its unique mechanisms of action

Metabolic Pathways

This compound is mainly metabolized by CYP3A . Some of the formed metabolites are N-desbenzylthis compound and dehydrothis compound . The metabolism is mainly performed by CYP3A4 and CYP3A5 .

Preparation Methods

The preparation of benidipine hydrochloride involves several synthetic steps. One method includes the synthesis of mixed anhydrides by adding 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-5-methyl carboxylate-3-carboxylic acid to an organic solvent, followed by the addition of chlorophosphite under alkaline conditions. This reaction is carried out at temperatures ranging from 20 to 30°C for 1-2 hours. The resulting reaction liquid is then combined with N-benzyl-3-hydroxypiperidine and refluxed for 4-6 hours to obtain this compound . This method is noted for its simplicity, high yield, and mild reaction conditions, making it suitable for industrial production .

Chemical Reactions Analysis

Benidipine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound N-oxide, while reduction can yield this compound alcohol derivatives .

Scientific Research Applications

Benidipine has a wide range of scientific research applications. In medicine, it is used to manage cardiovascular diseases such as hypertension and angina pectoris . Research has shown that this compound can improve arterial stiffness and reduce blood pressure, making it a valuable therapeutic agent . Additionally, this compound-loaded magnesium silicate nanoparticles have been studied for their potential in promoting bone regeneration . In the field of chemistry, this compound’s unique structure and reactivity make it a subject of interest for studying calcium channel blockers and their interactions with biological systems .

Comparison with Similar Compounds

Benidipine is often compared with other dihydropyridine calcium channel blockers such as amlodipine and nifedipine. While all three compounds share similar mechanisms of action, this compound’s triple calcium channel blocking properties and high membrane affinity set it apart . Amlodipine, for example, primarily targets L-type calcium channels and has a longer half-life, making it suitable for once-daily dosing . Nifedipine, on the other hand, has a shorter duration of action and is often used for acute management of hypertension . The unique properties of this compound make it a valuable option for patients requiring comprehensive calcium channel blockade.

Biological Activity

Benidipine is a dihydropyridine calcium channel blocker primarily used in the management of hypertension and angina pectoris. Its biological activity extends beyond mere blood pressure reduction, encompassing endothelial protection, modulation of nitric oxide (NO) production, and enhancement of endothelial progenitor cell (EPC) differentiation. This article reviews the multifaceted biological activities of this compound, supported by clinical studies and experimental data.

This compound operates primarily by inhibiting L-type voltage-dependent calcium channels, leading to reduced intracellular calcium levels and subsequent vasodilation. This mechanism is crucial for its antihypertensive effects. Additionally, this compound has been shown to augment endothelial function through various pathways:

- Nitric Oxide Production : this compound enhances the expression and activity of endothelial nitric oxide synthase (eNOS), promoting NO production. This effect contributes to vasodilation and improved endothelial function .

- Endothelial Progenitor Cell Differentiation : Research indicates that this compound stimulates the differentiation of circulating EPCs into endothelial cells, potentially aiding in vascular repair and regeneration .

Endothelial Function and Nitric Oxide

A study demonstrated that this compound significantly increases eNOS activity in human umbilical vein endothelial cells, leading to enhanced NO production. At concentrations ranging from 0.3 to 10 μM, this compound not only increased eNOS expression but also promoted cGMP accumulation, a second messenger for NO signaling . This suggests that this compound may play a role in mitigating endothelial dysfunction associated with hypertension.

Case Studies on Hypertensive Patients

A randomized trial involving hypertensive patients with albuminuria compared the efficacy of this compound with angiotensin receptor blockers (ARBs). The results showed that adding this compound to ARB therapy significantly improved blood pressure control, achieving target levels in 83% of patients compared to 36% in the ARB-only group . The study highlighted the renoprotective effect of this compound, as evidenced by a reduction in urinary albumin excretion.

COPE Trial Analysis

The COPE trial evaluated the cardiovascular outcomes of three different this compound-based regimens (ARB, β-blocker, thiazide) among 3,501 hypertensive patients. Results indicated that the combination of this compound with thiazide yielded better cardiovascular outcomes compared to combinations with β-blockers or ARBs . Notably, the incidence of composite cardiovascular endpoints was lower in patients receiving this compound-thiazide combinations.

Data Summary

Properties

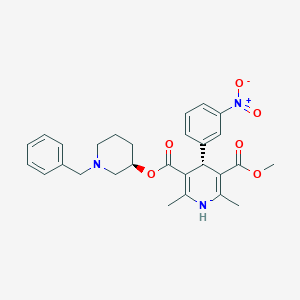

IUPAC Name |

5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVNQOLPLYWLHQ-ZEQKJWHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022648 | |

| Record name | Benidipene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/ml | |

| Record name | Benidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Benidipine is a tripe calcium channel inhibitor by inhibiting L, N and T type calcium channel. It presents a very long-lasting activity that can be explained by its high affinity for cell membranes from the DHP binding site; this characteristic indicated a long-lasting pharmacological activity of benidipine. The additional property of benidipine is the vascular selectivity towards peripheral blood vessels. | |

| Record name | Benidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

105979-17-7 | |

| Record name | Benidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105979-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105979177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benidipene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G9T91JS7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>193ºC | |

| Record name | Benidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.